molecular formula C14H14IN3O2 B11101925 N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11101925
M. Wt: 383.18 g/mol
InChI Key: XFXHTKWNQBWBJN-CAOOACKPSA-N
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Description

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an iodofuran ring and a methylphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the following steps:

    Formation of the Acetohydrazide Intermediate: The initial step involves the reaction of ethyl chloroacetate with hydrazine hydrate to form acetohydrazide.

    Condensation Reaction: The acetohydrazide is then reacted with 5-iodofurfural in the presence of an acid catalyst to form the desired Schiff base, N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The iodofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The iodofuran ring and the Schiff base moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of an iodofuran ring and a methylphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14IN3O2

Molecular Weight

383.18 g/mol

IUPAC Name

N-[(E)-(5-iodofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C14H14IN3O2/c1-10-2-4-11(5-3-10)16-9-14(19)18-17-8-12-6-7-13(15)20-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8+

InChI Key

XFXHTKWNQBWBJN-CAOOACKPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)I

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)I

Origin of Product

United States

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